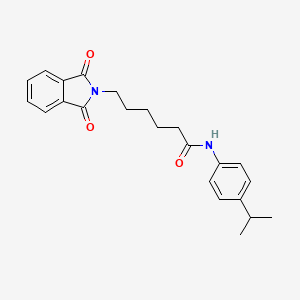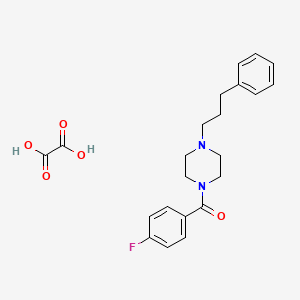
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. The compound has shown promising results in preclinical studies, and researchers are continuing to investigate its potential for therapeutic applications.
Mécanisme D'action
The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and inflammation. The compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. The compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. This allows researchers to conduct experiments using consistent and standardized samples of the compound. However, one limitation of using 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
Orientations Futures
There are several future directions for research on 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A. One area of interest is its potential use in treating cancer. Researchers are continuing to investigate the compound's ability to inhibit the growth of cancer cells and its potential as a chemotherapeutic agent. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Researchers are exploring the compound's ability to protect against neurodegeneration and its potential as a neuroprotective agent. Finally, researchers are also investigating the compound's potential as an anti-inflammatory agent, which could have applications in treating a wide range of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A involves several steps, including the reaction of 3-nitrobenzoic acid with isopropylmagnesium bromide to form 3-isopropylbenzoic acid. This is then reacted with 1,3-dioxoisoindoline to form the intermediate 6-(3-isopropylphenyl)-1,3-dioxoisoindoline. The final step involves reacting this intermediate with hexanoyl chloride to form 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A.
Applications De Recherche Scientifique
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-isopropylphenyl)hexanamide A has been studied extensively for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative diseases. In preclinical studies, the compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Researchers are continuing to investigate its potential for therapeutic applications.
Propriétés
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-(4-propan-2-ylphenyl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-16(2)17-11-13-18(14-12-17)24-21(26)10-4-3-7-15-25-22(27)19-8-5-6-9-20(19)23(25)28/h5-6,8-9,11-14,16H,3-4,7,10,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDPSRSANPNWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-dioxoisoindol-2-yl)-N-(4-propan-2-ylphenyl)hexanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4882943.png)
![2-[2-(4-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4882951.png)
![1-(3-chlorophenyl)-3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4882955.png)


![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4882963.png)
![10-acetyl-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4882982.png)


![2-chloro-5-(5-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4882999.png)
![{[4-(2H-tetrazol-5-yl)benzyl]thio}acetic acid](/img/structure/B4883004.png)

![(4-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-3-nitrophenyl)(4-pyridinyl)methanone](/img/structure/B4883036.png)
![N-{3-[(dipropylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B4883040.png)